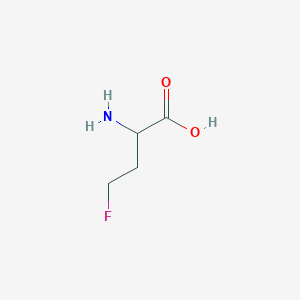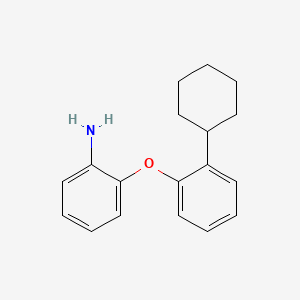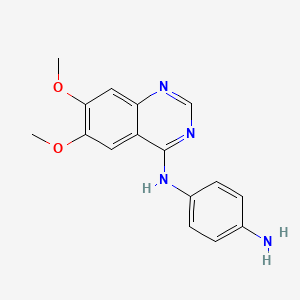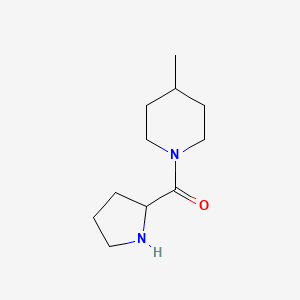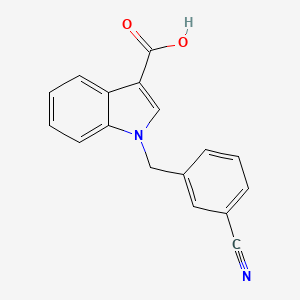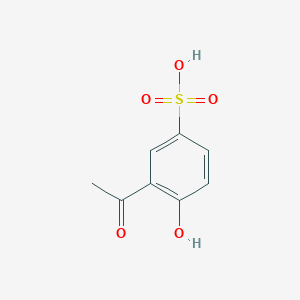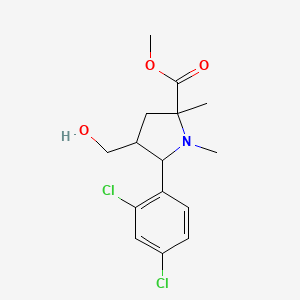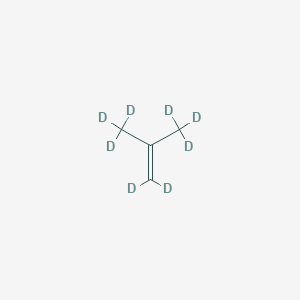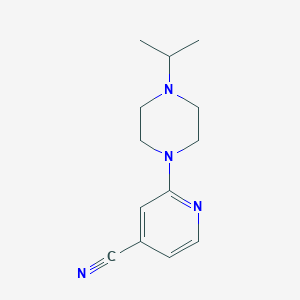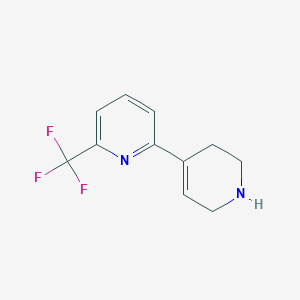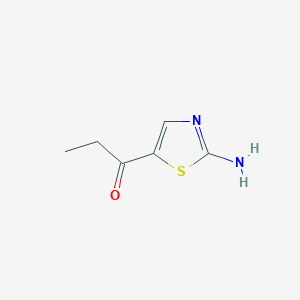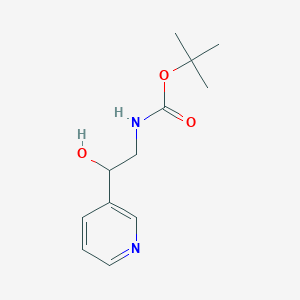
2'-o-Propargyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-o-Propargyladenosine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurinyl group, a hydroxymethyl group, and a prop-2-ynoxy group attached to an oxolan ring. Its molecular formula is C₁₀H₁₃N₅O₃.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-o-Propargyladenosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the aminopurinyl group: This is achieved through a nucleophilic substitution reaction, where an aminopurine derivative reacts with the oxolan ring.
Addition of the hydroxymethyl group: This step involves the hydroxymethylation of the oxolan ring using formaldehyde and a base.
Attachment of the prop-2-ynoxy group: This is typically done through an etherification reaction using propargyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2'-o-Propargyladenosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The aminopurinyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-(6-Aminopurin-9-yl)-2-(carboxymethyl)-4-prop-2-ynoxyoxolan-3-ol.
Reduction: 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2'-o-Propargyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2'-o-Propargyladenosine involves its interaction with specific molecular targets. In biological systems, it may act by:
Incorporation into DNA/RNA: The compound can be incorporated into nucleic acids, potentially disrupting their normal function.
Enzyme Inhibition: It may inhibit specific enzymes involved in nucleic acid metabolism.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the prop-2-ynoxy group.
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
2'-o-Propargyladenosine is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of nucleic acid analogs and the development of novel therapeutic agents.
属性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGEAZREAFNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
